2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a chloro group at the second position of the pyridine ring and a carboxamide group at the third position, which is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound affects multiple pathways, each with its own downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found to bind with high affinity to multiple receptors, which could potentially be the case for 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide as well .
Cellular Effects
Similar compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine-3-carboxylic acid and 3,4-dimethoxyphenethylamine.
Amidation Reaction: The carboxylic acid group of 2-chloropyridine-3-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3,4-dimethoxyphenethylamine to form the desired amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones. Reduction reactions can also occur, especially at the carboxamide group, converting it to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce quinones or other oxidized species.
Scientific Research Applications
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features make it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets. It can help elucidate the mechanisms of action of related compounds.
Industrial Applications: In the chemical industry, it can be used as a building block for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide: This compound differs by the position of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.
2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide:
N-(2-(3,4-dimethoxyphenyl)ethyl)pyridine-3-carboxamide: The absence of the chloro group on the pyridine ring can significantly change the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-13-6-5-11(10-14(13)22-2)7-9-19-16(20)12-4-3-8-18-15(12)17/h3-6,8,10H,7,9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTAWOGYJIBEML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195953 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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